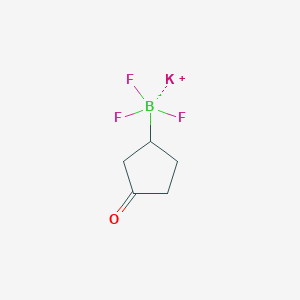

三氟(3-氧代环戊基)硼酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium trifluoro(3-oxocyclopentyl)borate is a useful organoboron compound that is used throughout organic and medicinal chemistry . It is often used in the synthesis of peptides, peptidomimetics, and other organic molecules . It has also been used in the synthesis of fluorescent dyes and other fluorescent compounds .

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates is described .Molecular Structure Analysis

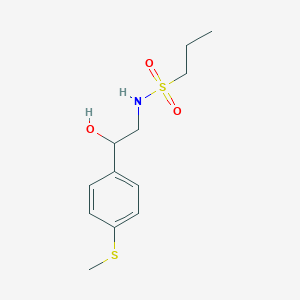

The molecular formula of Potassium trifluoro(3-oxocyclopentyl)borate is C5H7BF3KO . The InChI code is 1S/C5H7BF3O.K/c7-6(8,9)4-1-2-5(10)3-4;/h4H,1-3H2;/q-1;+1 .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are often used in Suzuki–Miyaura-type reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis

Potassium trifluoro(3-oxocyclopentyl)borate has a molecular weight of 190.01 . It is a white solid and should be stored at 0-8 C .科学研究应用

有机化学的新视角

包括三氟(有机)硼酸钾在内,如三氟(3-氧代环戊基)硼酸钾,在有机化学中展现出有希望的反应性。它们是高度稳定的有机硼衍生物,已成为其他有机硼试剂的替代品。它们在二氟硼烷的中间体形成和与过渡金属的金属转移反应中的反应性值得注意。在各种反应中,它们比硼酸或酯更具反应性,使它们在有机合成领域中显得重要(Darses & Genêt, 2003)。

丙氨酸衍生物合成中的应用

这些三氟(有机)硼酸钾也用于丙氨酸衍生物的合成。它们与由铑配合物催化的脱氢氨基酯反应,以良好至高收率形成带有各种氨基保护基的丙氨酸衍生物(Navarre, Darses, & Genêt, 2004)。

交叉偶联反应

包括三氟(3-氧代环戊基)硼酸钾在内的三氟硼酸烷基钾在与芳基和1-烯基三氟甲磺酸酯的交叉偶联反应中很有用。这些反应通常由钯催化,并产生芳烃或烯烃的高收率。这些硼酸盐的稳定性和固态形式使它们适合于货架存储(Molander & Ito, 2001)。

亲核三氟甲基化

与三氟(3-氧代环戊基)硼酸钾相关的三烷氧基(三氟甲基)硼酸钾在亲核三氟甲基化中显示出有效性。它们用于对非烯醇醛和N-对甲苯磺酰亚胺进行三氟甲基化,产生CF3取代的醇和N-对甲苯磺酰胺(Levin et al., 2011)。

铑催化的1,4-加成

这些化合物还参与了铑催化的对α,β-不饱和酯的1,4-加成。它们已被用于高效和对映选择性的共轭加成,产生收率高达96%和对映过量高达96%的迈克尔加合物(Navarre et al., 2005)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

potassium;trifluoro-(3-oxocyclopentyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BF3O.K/c7-6(8,9)4-1-2-5(10)3-4;/h4H,1-3H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNOTXHPFABSDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCC(=O)C1)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BF3KO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

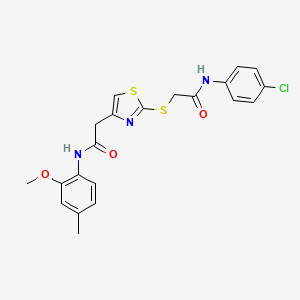

![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)

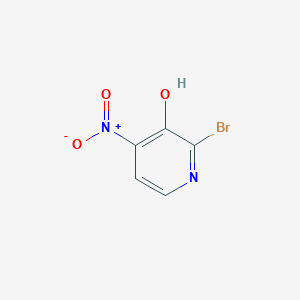

![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)

![Cyclopent-3-en-1-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2362762.png)

![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

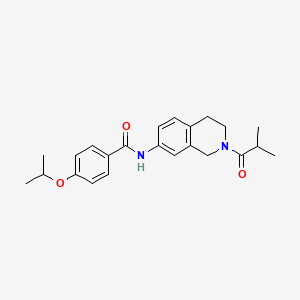

![3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362770.png)